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Compound of Interest

Compound Name: VT103

Cat. No.: B8195871

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the use of VT103, a selective
inhibitor of TEA Domain (TEAD) transcription factors, in preclinical mouse xenograft models.
The information is intended to guide researchers in designing and executing in vivo studies to
evaluate the anti-tumor efficacy of VT103.

Introduction

VT103 is an orally active small molecule that selectively inhibits the auto-palmitoylation of
TEADL.[1][2] This post-translational modification is crucial for the interaction between TEAD
proteins and the transcriptional co-activators YAP (Yes-associated protein) and TAZ
(transcriptional co-activator with PDZ-binding motif), which are the downstream effectors of the
Hippo signaling pathway.[1][2] By blocking TEAD auto-palmitoylation, VT103 disrupts the
YAP/TAZ-TEAD complex, thereby inhibiting the transcription of target genes involved in cell
proliferation, survival, and migration.[1][2] Preclinical studies have demonstrated the potent
anti-tumor activity of VT103 in various cancer models, particularly those with a dysregulated
Hippo pathway, such as NF2-deficient mesothelioma and BRAF V600E-mutated lung
adenocarcinoma.[3][4][5]

Mechanism of Action
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The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Its core
components consist of a kinase cascade that ultimately phosphorylates and inactivates the
transcriptional co-activators YAP and TAZ. When the Hippo pathway is inactive,
unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription
factors, driving the expression of genes that promote cell growth and inhibit apoptosis. In many
cancers, this pathway is dysregulated, leading to the constitutive activation of YAP/TAZ-TEAD-
mediated transcription.

VT103 selectively targets the auto-palmitoylation of TEAD1, a modification essential for its
function.[2] By inhibiting this process, VT103 prevents the formation of a functional
transcriptional complex with YAP/TAZ.[1][2] This leads to the downregulation of key
downstream target genes such as CTGF (Connective Tissue Growth Factor), CYR61
(Cysteine-Rich Angiogenic Inducer 61), and the anti-apoptotic protein survivin (BIRC5).[3][4][5]
The inhibition of these pro-tumorigenic genes results in reduced cell proliferation and increased
apoptosis in cancer cells.[3]
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Caption: Mechanism of action of VT103 in the Hippo signaling pathway.
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Data Presentation

The following tables summarize the in vivo efficacy of VT103 in different mouse xenograft

models as reported in preclinical studies.

Table 1: Efficacy of VT103 Monotherapy in NF2-deficient Mesothelioma Xenograft Models
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Tumor
Dose
Xenograft Treatment Growth
(mglkg, . Outcome . Reference
Model Duration Inhibition
p.o., QD)
(TGI) (%)
Blocked
tumor growth
NCI-H226 0.3 Not Specified  (not 76.43 [4]
statistically
significant)
Significant
NCI-H226 1 Not Specified  tumor Not Specified  [4]
regression
Significant
NCI-H226 3 Not Specified  tumor Not Specified  [4]
regression
Significant
NCI-H226 10 Not Specified  tumor Not Specified  [4]
regression
Blocked
tumor growth
NCI-H2373- -
0.3 Not Specified  (not 76.43 [4]
Tu-P2 o
statistically
significant)
Significant
NCI-H2373-
Not Specified  tumor 110.51 [4]
Tu-P2 _
regression
Significant
NCI-H2373-
Not Specified  tumor 118.32 [4]
Tu-P2 ]
regression
Significant
NCI-H2373- -~
10 Not Specified  tumor 126.70 [4]
Tu-P2 .
regression

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8195871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Table 2: Efficacy of VT103 in Combination Therapy in a BRAF V600E-mutated Lung
Adenocarcinoma Xenograft Model

Xenograft Model

Treatment Groups

Outcome

Reference

KTOR81

Dabrafenib + VT103

Enhanced efficacy of

dabrafenib

[3](5]

Table 3: Pharmacodynamic Effects of VT103 in Mesothelioma Xenograft Models

Dose Pharmacod
Xenograft ) . ]
(mgl/kg, Time Point ynamic Result Reference
Model
p.o.) Marker
CTGF and Dose-
4 hours after
) CYR61 dependent
NCI-H226 1,3,10 3rd daily 4
MRNA downregulati
dose ]
expression on
_ 5-fold
10 (3 daily 3 CTGF mRNA ,
NCI-H2373 Not Specified ) downregulati [4]
doses) expression

on

Experimental Protocols
Xenograft Model Establishment

This protocol provides a general guideline for establishing subcutaneous xenograft models.

Specific cell numbers and timelines may need to be optimized for different cell lines.

Materials:

e Cancer cell line of interest (e.g., NCI-H226, NCI-H2373, KTOR81)

o Complete cell culture medium

e Phosphate-buffered saline (PBS), sterile
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Trypsin-EDTA

Matrigel (optional, can improve tumor take rate)

Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old[6]

1 mL syringes with 27- or 30-gauge needles[6]

Digital calipers

Procedure:

e Cell Preparation:

1. Culture cancer cells in complete medium until they reach 70-80% confluency.[6]

2. Harvest cells by trypsinization, wash with PBS, and perform a cell count using a
hemocytometer and trypan blue to assess viability.[6]

3. Resuspend the required number of cells (e.g., 3 x 1076 cells) in an appropriate volume of
sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio).[6] Keep cells on ice.[7]

e Animal Preparation and Cell Implantation:

1. Allow mice to acclimatize for 3-5 days upon arrival.[6]

2. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

3. Clean the injection site (e.g., lower flank) with an antiseptic solution.[6]

4. Gently mix the cell suspension and draw it into a 1 mL syringe.[6]

5. Inject the cell suspension (e.g., 100-200 pL) subcutaneously into the flank of the mouse.[6]

e Tumor Growth Monitoring:

1. Monitor the mice regularly for tumor formation.
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2. Once tumors are palpable, measure their dimensions (length and width) using digital
calipers 2-3 times per week.

3. Calculate tumor volume using the formula: Volume = (width)*2 x length / 2.[6]

4. Randomize mice into treatment groups when tumors reach a predetermined average
volume (e.g., 50-100 mms3).[6]

VT103 Formulation and Administration

Materials:

e VT103 powder

e Vehicle components (e.g., DMSO, PEG300, Tween80, corn oil, sterile water)[1]
o Oral gavage needles

Procedure:

o Formulation (Example):

o For an oil-based formulation: Prepare a stock solution of VT103 in DMSO. Fora 1 mL
working solution, add 50 pL of an 8 mg/mL DMSO stock to 950 pL of corn oil and mix
thoroughly.[1]

o For an aqueous formulation: Prepare a stock solution of VT103 in DMSO. Fora 1 mL
working solution, add 50 puL of an 82 mg/mL DMSO stock to 400 uL of PEG300 and mix.
Add 50 pL of Tween80 and mix. Finally, add 500 pL of sterile water to reach the final
volume.[1]

o Note: The formulation should be prepared fresh daily.[1]
e Administration:
1. Administer VT103 or vehicle control to the mice via oral gavage.

2. The typical dosing schedule is once daily (QD).[2]
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3. The volume administered should be based on the mouse's body weight.
Efficacy and Pharmacodynamic Assessment
Procedure:

o Efficacy Assessment:

1. Continue to measure tumor volumes and body weights throughout the study. No adverse
effects of VT103, as measured by body weight, were observed in preclinical studies.[3]

2. At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis.
e Pharmacodynamic Assessment:

1. For pharmacodynamic studies, tumors can be harvested at specific time points after the

last dose (e.g., 4 hours).[4]

2. Excised tumors can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent

analysis.

3. Analyze the expression of target genes (e.g., CTGF, CYR61) by gRT-PCR to confirm
target engagement.[4]

4. Western blotting or immunohistochemistry can be used to assess changes in protein

levels (e.g., survivin).

Visualization of Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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